N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide
Description
N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Properties
IUPAC Name |
N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11-10-19-18(20-12(11)2)21-13(3)14-6-8-16(9-7-14)22-17(23)15-4-5-15/h6-10,13,15H,4-5H2,1-3H3,(H,22,23)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOKQOGQUKOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)NC(C)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the condensation of β-dicarbonyl compounds with amines. In this case, 4,5-dimethylpyrimidine-2-amine is used as the starting material.
Coupling Reaction: The pyrimidine derivative is then coupled with 4-bromoacetophenone under basic conditions to form the intermediate product.
Cyclopropanation: The intermediate product undergoes cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the coupling and cyclopropanation reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[1-[(4,6-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide
- N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxylate
- N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxylamide
Uniqueness
N-[4-[1-[(4,5-dimethylpyrimidin-2-yl)amino]ethyl]phenyl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of the cyclopropane ring and the dimethylpyrimidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
